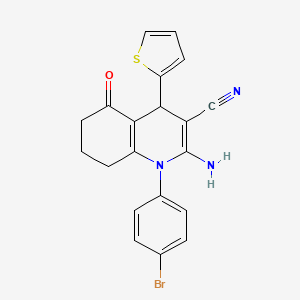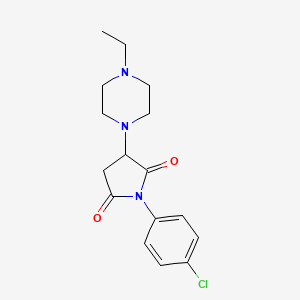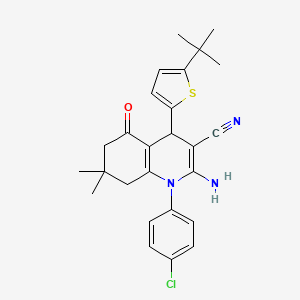![molecular formula C28H25NO2P+ B11534917 {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium CAS No. 339273-85-7](/img/structure/B11534917.png)
{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium is a complex organic compound with the molecular formula C28H25NO2P. This compound is characterized by the presence of a triphenylphosphonium group attached to a 2-oxoethyl moiety, which is further connected to a 4-(acetylamino)phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium typically involves the reaction of triphenylphosphine with an appropriate precursor containing the 2-oxoethyl and 4-(acetylamino)phenyl groups. One common method involves the use of a Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form the desired product . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other phosphorus-based coupling reactions. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, where nucleophiles like halides or alkoxides replace one of the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides (e.g., chloride, bromide) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphine derivatives with reduced functional groups.
Substitution: Formation of substituted triphenylphosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions. It also serves as a precursor for the synthesis of various phosphorus-containing compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes and its interaction with biological molecules. It can be used as a probe to study the behavior of phosphonium salts in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with cellular components makes it a candidate for drug development, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, material science, and the development of advanced polymers.
Mechanism of Action
The mechanism of action of {2-[4-(Acetylamino)phenyl]-2-oxoethyl}(triphenyl)phosphonium involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can interact with specific proteins and modulate their activity. The 2-oxoethyl and 4-(acetylamino)phenyl groups contribute to the compound’s binding affinity and specificity for its targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Properties
CAS No. |
339273-85-7 |
|---|---|
Molecular Formula |
C28H25NO2P+ |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
[2-(4-acetamidophenyl)-2-oxoethyl]-triphenylphosphanium |
InChI |
InChI=1S/C28H24NO2P/c1-22(30)29-24-19-17-23(18-20-24)28(31)21-32(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20H,21H2,1H3/p+1 |
InChI Key |
ONPHWZYWHRXFCX-UHFFFAOYSA-O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-Chlorophenyl)-2-methyl-5-phenyl-4-(phenylcarbonyl)-2,3-dihydrofuran-2-yl]imino}-1,3-diphenylpropane-1,3-dione](/img/structure/B11534838.png)
![4-[(E)-{[2-(2-Cyanophenoxy)acetamido]imino}methyl]phenyl 2-iodobenzoate](/img/structure/B11534841.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-nitrophenyl)methanone](/img/structure/B11534845.png)
![(5Z)-7-methyl-5-(4-nitrobenzylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B11534846.png)

![N-[2-(4-Chlorophenyl)ethyl]-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11534861.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11534872.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-8-methyl-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide](/img/structure/B11534878.png)
![3-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11534883.png)
![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11534897.png)
![N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11534899.png)



